molecular formula C7H10O2 B15321408 2-Furanethanol, 3-methyl-

2-Furanethanol, 3-methyl-

Cat. No.: B15321408
M. Wt: 126.15 g/mol
InChI Key: YCELQWATIZVJJR-UHFFFAOYSA-N
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Description

2-Furanethanol, 3-methyl- is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanethanol, 3-methyl- typically involves the reaction of furfural with methanol in the presence of a catalyst. One common method is the hydrogenation of furfural using a palladium catalyst to produce furfuryl alcohol, which is then methylated to obtain 2-Furanethanol, 3-methyl-.

Industrial Production Methods: Industrial production of 2-Furanethanol, 3-methyl- often involves the use of biomass-derived furfural as a starting material. The process includes catalytic hydrogenation and subsequent methylation under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Furanethanol, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-Furanethanol, 3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furanethanol, 3-methyl- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. Its hydroxymethyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    Furfuryl alcohol: Similar structure but lacks the methyl group at the third position.

    2-Furanmethanol: Similar structure but without the methyl substitution.

    2-Methyl-3-furanthiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness: 2-Furanethanol, 3-methyl- is unique due to the presence of both a hydroxymethyl group and a methyl group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-(3-methylfuran-2-yl)ethanol

InChI

InChI=1S/C7H10O2/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3

InChI Key

YCELQWATIZVJJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)CCO

Origin of Product

United States

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